![molecular formula C23H17ClN4O3S B2916342 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251551-18-4](/img/no-structure.png)

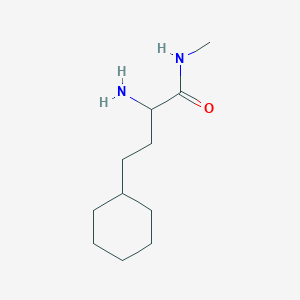

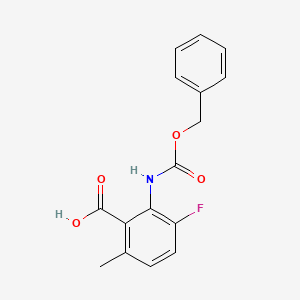

3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One common approach is based on the Fiesselmann thiophene synthesis . Initially, the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides is performed to yield 3-chloro-2-(hetero)aroylbenzo[b]thiophenes . Subsequently, these ketones are treated with methyl thioglycolate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder or successively with sodium sulfide and an alkylating agent containing a methylene active component. This process leads to the formation of the desired benzo[b]thieno[2,3-d]thiophene derivatives. Similar benzo[4,5]selenopheno[3,2-b]thiophene derivatives can also be prepared using 3-bromobenzo[b]selenophen-2-yl substrates .

Scientific Research Applications

Synthesis and Structural Characterization

Research in this area often explores the synthesis of thienopyrimidine derivatives and their structural characterization through various techniques. For example, studies have detailed the synthesis of thieno[2,3-d]pyrimidine compounds through reactions involving different amines and conditions, resulting in a range of products including pyrimidines and acetoacetamides (Kinoshita et al., 1989)[https://consensus.app/papers/ring-clreavage-reaction-3oxazine2-43hdione-derivatives-kinoshita/10d0e227546651e7bb38435ff097682b/?utm_source=chatgpt]. Additionally, the synthesis and reactions of polynuclear heterocycles involving azolothienopyrimidines and thienothiazolopyrimidines have been investigated to produce biologically active compounds (El-Gazzar et al., 2006)[https://consensus.app/papers/synthesis-reactions-polynuclear-heterocycles-elgazzar/87dc7cee65525081a25579624d8a6ea2/?utm_source=chatgpt].

Biological Activities

A significant area of interest is the exploration of the biological activities of thienopyrimidine derivatives. These compounds have been studied for their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For instance, synthesis and antimicrobial activity studies of substituted thienopyrimidines have been conducted to identify compounds with potential antibacterial properties (More et al., 2013)[https://consensus.app/papers/synthesis-substituted-thienopyrimidines-their-more/ccb2186d57285d96bc6843c1fa49650b/?utm_source=chatgpt]. Furthermore, some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009)[https://consensus.app/papers/antitumor-activity-some-novel-amino-acids-imidazoles-alqasoumi/e508df5b2a5452ca89b2d4ec9c101441/?utm_source=chatgpt].

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 4-chlorophenyl and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-chlorobenzoic acid", "2,4-dichloro-5-nitropyrimidine", "Thiophene-2,5-dicarboxylic acid", "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "N,N-Dimethylacetamide", "N,N-Dimethylformamide dimethyl acetal", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylaminopyridine", "Methanesulfonic acid", "Acetic anhydride", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Synthesis of 2-amino-4-chlorobenzoic acid from 4-chloroaniline via diazotization and hydrolysis", "Synthesis of 2,4-dichloro-5-nitropyrimidine from 2,4-dichloropyrimidine and sodium nitrite", "Synthesis of thiophene-2,5-dicarboxylic acid from thiophene-2-carboxylic acid via Vilsmeier-Haack reaction", "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde from 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid via acid-catalyzed dehydration", "Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-amino-4-chlorobenzoic acid, 2,4-dichloro-5-nitropyrimidine, and thiophene-2,5-dicarboxylic acid via Suzuki-Miyaura coupling, reduction with sodium borohydride, and acid-catalyzed cyclization", "Synthesis of 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde via reductive amination with sodium borohydride and N,N-Dimethylformamide dimethyl acetal, followed by coupling with 4-chlorobenzyl bromide using N,N'-Dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents, and finally deprotection of the oxadiazole using methanesulfonic acid and acetic anhydride" ] } | |

CAS RN |

1251551-18-4 |

Molecular Formula |

C23H17ClN4O3S |

Molecular Weight |

464.92 |

IUPAC Name |

3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3 |

InChI Key |

JUQYCRDGVBYTGX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)

![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)

![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)

![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)